Phenyl trichloroacetate
CAS No.: 10112-13-7
Cat. No.: VC21234316
Molecular Formula: C8H5Cl3O2
Molecular Weight: 239.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10112-13-7 |
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Molecular Formula | C8H5Cl3O2 |
Molecular Weight | 239.5 g/mol |
IUPAC Name | phenyl 2,2,2-trichloroacetate |
Standard InChI | InChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H |
Standard InChI Key | YKSMEBWOLIJQNM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Identification and Structure
Phenyl trichloroacetate is identified by its systematic IUPAC name as phenyl 2,2,2-trichloroacetate. It possesses a molecular weight of 239.5 g/mol with a chemical formula of C₈H₅Cl₃O₂ . The compound features a central ester linkage connecting a phenyl group and a trichloroacetyl moiety, forming a structure that contributes to its distinctive chemical behavior. The molecular structure consists of a phenoxy group bonded to a carbonyl carbon, which is further attached to a carbon with three chlorine atoms.
Key identifiers for the compound include:
Identifier Type | Value |
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CAS Registry Number | 10112-13-7 |
InChI | InChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H |
InChIKey | YKSMEBWOLIJQNM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
DSSTox Substance ID | DTXSID10301156 |
Table 1.1: Chemical Identifiers for Phenyl Trichloroacetate
Chemical Reactivity
Phenyl trichloroacetate, like other trichloroacetic acid esters, demonstrates characteristic reactivity patterns associated with halogenated esters. The presence of the three electron-withdrawing chlorine atoms on the α-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity influences its behavior in various chemical transformations:
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Hydrolysis: The ester is susceptible to hydrolysis under acidic or basic conditions, yielding phenol and trichloroacetic acid
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Transesterification: Can undergo transesterification reactions with alcohols
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Reduction: Reducible to less chlorinated derivatives under appropriate conditions
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Dehalogenation: May undergo dehalogenation reactions with suitable reducing agents
Synthesis and Production Methods
Related Synthesis Methods
The search results provide information on the synthesis of related compounds that might inform the production of phenyl trichloroacetate. For instance, the preparation method for phenyl trichlorosilane involves:
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Continuous feeding of trichlorosilane and chlorobenzene in specific weight ratios (1:0.8-1.9)
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Heating to temperatures between 201-600°C in a preheater
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Further heating to 601-700°C in a reactor for thermal condensation
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Condensation of the product mixture followed by fractional distillation
While this process is for a different compound, the temperature control, continuous flow processing, and purification by fractional distillation represent techniques potentially applicable to industrial-scale production of other organochlorine compounds, including phenyl trichloroacetate.
Chemical Applications and Related Compounds
Comparisons with Related Compounds
Understanding the applications of phenyl trichloroacetate can be enhanced by examining related compounds. The search results provide information on trichloroacetic acid (TCA), which has been studied for medical applications:
Characteristic | Trichloroacetic Acid (TCA) | Phenol |
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Efficacy in Chemical Matricectomy | Comparable to phenol | Standard treatment |
Recurrence Rate | Very low (OR 0.03; 95% CI 0.00–0.26 vs. placebo) | Low (OR 0.18; 95% CI 0.05–0.49 vs. placebo) |
Systemic Toxicity | No reported systemic toxicity | Local and systemic toxicities may occur |
Safety During Pregnancy | No reported contraindications | Contraindicated for pregnant patients or practitioners |
Neutralization | Self-neutralizes after local reaction with skin | Requires neutralization |
Table 3.1: Comparison of TCA and Phenol in Chemical Matricectomy Applications
While this doesn't directly address phenyl trichloroacetate, it suggests potential areas where trichloroacetic acid derivatives might find applications.
Organotin Derivatives
The search results also mention tris(2-methyl-2-phenyl)propyl tin trichloroacetic acid ester, which represents a more complex derivative incorporating both organotin and trichloroacetic acid components. This compound has been studied for potential biological activities:
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Crystal structure analysis confirmed a four-coordinated central Sn atom with a distorted tetrahedral configuration
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Demonstrated good in vitro antitumor activities against human tumor cell lines HT-29, HepG-2, MCF-7, KB, and A549
These findings suggest that derivatives incorporating the trichloroacetate moiety may possess interesting biological properties, potentially opening avenues for investigating phenyl trichloroacetate in similar contexts.
Research Gaps and Future Directions
Current Knowledge Limitations
The examination of available search results reveals several significant knowledge gaps regarding phenyl trichloroacetate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume